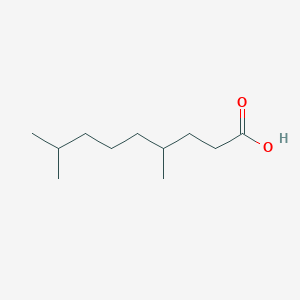
4,8-Dimethylnonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-dimethylnonanoic acid is a medium-chain fatty acid, nonanoic acid with methyl branches at C-4 and C-8. It is a medium-chain fatty acid and a branched-chain fatty acid. It is a conjugate acid of a 4,8-dimethylnonanoate.
4, 8-Dimethyl-nonanoic acid, also known as 4, 6-dimethylnonanoate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 4, 8-Dimethyl-nonanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4, 8-Dimethyl-nonanoic acid has been primarily detected in urine. Within the cell, 4, 8-dimethyl-nonanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 4, 8-Dimethyl-nonanoic acid can be converted into 4, 8-dimethylnonanoyl-CoA and (R)-4, 8-dimethylnonanoylcarnitine.
Applications De Recherche Scientifique
Metabolic Role
4,8-Dimethylnonanoic acid is involved in the metabolism of branched-chain fatty acids. It is an intermediate in the oxidation pathways of phytanic and pristanic acids, which are essential components of human diet and metabolism. Specifically, it is converted from 4,8-dimethylnonanoyl-CoA through various enzymatic reactions within peroxisomes and mitochondria, ultimately leading to energy production via beta-oxidation pathways .
Anaplerotic Therapy
Recent studies have explored the use of this compound as an anaplerotic agent in treating metabolic disorders, particularly those related to fatty acid oxidation. Anaplerosis refers to the process of replenishing TCA cycle intermediates, which can be disrupted in conditions such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) and other long-chain fatty acid oxidation disorders.
- Case Study : In a study involving fibroblasts from patients with VLCAD (Very Long Chain Acyl-CoA Dehydrogenase) deficiency, treatment with this compound improved the profile of TCA cycle intermediates compared to other treatments. Notably, levels of succinate, malate, and glutamate were significantly elevated in treated cells .
Fatty Acid Oxidation Disorders
The compound has shown promise in preclinical models for enhancing mitochondrial function and energy homeostasis in conditions characterized by impaired fatty acid oxidation. Specifically, it has been evaluated alongside other medium-chain branched fatty acids for their potential benefits in restoring metabolic balance in deficient cell lines .
- Research Findings : In experiments with MCAD-deficient mice treated with various medium-chain fatty acids including this compound, there was a notable increase in plasma levels of relevant acylcarnitines, suggesting effective metabolism and potential therapeutic benefits .
Summary of Findings
Propriétés
Numéro CAS |
7540-70-7 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
4,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |
Clé InChI |
VZPIUNDOWLDCTC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCC(=O)O |
SMILES canonique |
CC(C)CCCC(C)CCC(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















